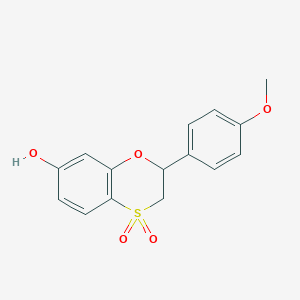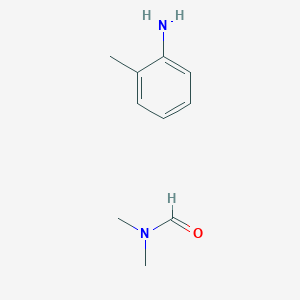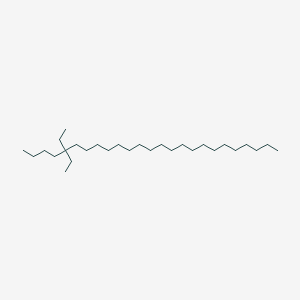
5,5-Diethylpentacosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethylpentacosane is a hydrocarbon compound with the molecular formula C29H60 It is a long-chain alkane characterized by the presence of two ethyl groups attached to the fifth carbon of the pentacosane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethylpentacosane typically involves the alkylation of pentacosane with ethyl groups. This can be achieved through a Friedel-Crafts alkylation reaction, where pentacosane is treated with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Diethylpentacosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert any oxidized forms back to the hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Hydrocarbon (restored to original form).
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
5,5-Diethylpentacosane has several applications in scientific research:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5,5-Diethylpentacosane in various applications involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. Its hydrophobic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacosane: The parent hydrocarbon chain without ethyl substitutions.
5,5-Dimethylpentacosane: Similar structure but with methyl groups instead of ethyl groups.
Hexacosane: A longer chain hydrocarbon with similar properties.
Uniqueness
5,5-Diethylpentacosane is unique due to the presence of ethyl groups, which can influence its physical and chemical properties, such as melting point, boiling point, and reactivity. These structural modifications can enhance its suitability for specific applications compared to its analogs.
Propriétés
Numéro CAS |
714275-37-3 |
|---|---|
Formule moléculaire |
C29H60 |
Poids moléculaire |
408.8 g/mol |
Nom IUPAC |
5,5-diethylpentacosane |
InChI |
InChI=1S/C29H60/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(7-3,8-4)27-10-6-2/h5-28H2,1-4H3 |
Clé InChI |
GOIPNGYCMCNHBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(CC)(CC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


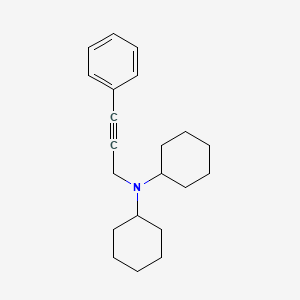
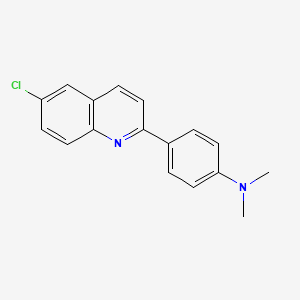

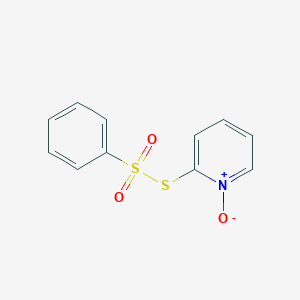
![3-{(E)-[(2-Bromophenyl)imino]methyl}-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B12525016.png)
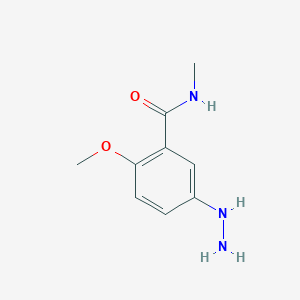
![Diethyl [(diphenylphosphanyl)(phenyl)methyl]phosphonate](/img/structure/B12525031.png)

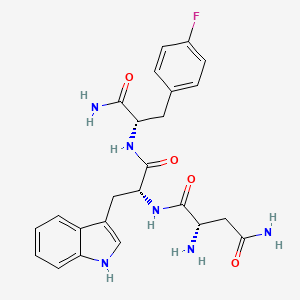
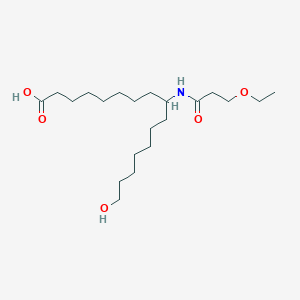
![Naphtho[2,3-c]thiophene, 1,3-dihydro-1,1-bis(methylthio)-](/img/structure/B12525060.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(3S)-3,7-dimethyloctyl]-](/img/structure/B12525061.png)
